Sodium dilaureth citrate
Description
Sodium dilaureth citrate (CAS RN: N/A) is an anionic surfactant derived from citric acid, specifically a sodium salt of ethoxylated dodecanol (laureth) esterified with citric acid. Its chemical structure includes two lauryl ethoxylate chains linked to a citric acid backbone, making it a polyether ester-based carboxylate . This compound is primarily used in cosmetics, detergents, and personal care products due to its emulsifying and stabilizing properties. Unlike simpler citrate salts (e.g., trisodium citrate), this compound combines surfactant functionality with mild acidity, enabling compatibility with sensitive formulations .
Properties
CAS No. |
141250-39-7 |
|---|---|
Molecular Formula |
C8H11NO |
Synonyms |
Sodium dilaureth citrate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Functional Differences
The table below contrasts sodium dilaureth citrate with other citrate-based compounds:
Research Findings and Data Tables
Table 2: Bowel Preparation Agents
Q & A
Basic Research Questions
Q. How can Sodium Dilaureth Citrate be synthesized and characterized in a laboratory setting?
- Methodological Answer : Synthesis typically involves esterification of citric acid with ethoxylated dodecanol (laureth), followed by neutralization with sodium hydroxide. Characterization requires Fourier-transform infrared spectroscopy (FTIR) to confirm ester and carboxylate functional groups, nuclear magnetic resonance (NMR) for structural elucidation, and mass spectrometry (MS) for molecular weight verification. Purity analysis can be performed via high-performance liquid chromatography (HPLC) with UV detection .
- Experimental Design : Use a factorial design to optimize reaction parameters (e.g., molar ratios, temperature, catalyst). Include control groups (e.g., unreacted precursors) and triplicate trials to ensure reproducibility .
Q. What analytical techniques are most effective for determining the purity and stability of this compound?
- Methodological Answer : Thermogravimetric analysis (TGA) assesses thermal stability, while dynamic light scattering (DLS) evaluates colloidal stability in aqueous solutions. Purity is quantified via titration (e.g., acid-base titration for residual citric acid) or ion chromatography for sodium content. For long-term stability studies, accelerated aging tests under varying pH, temperature, and humidity conditions are recommended .
- Data Contradictions : Discrepancies in purity measurements may arise from hygroscopicity or incomplete neutralization. Cross-validate results using complementary techniques (e.g., HPLC + titration) .
Q. What are the key physicochemical properties of this compound relevant to its role as a surfactant?
- Methodological Answer : Critical micelle concentration (CMC) can be determined using surface tension measurements (e.g., pendant drop method). Hydrophilic-lipophilic balance (HLB) is calculated based on ethoxylation degree. Emulsification efficiency is tested by preparing oil-in-water emulsions and measuring droplet size (via microscopy or laser diffraction) and stability over time .
Advanced Research Questions
Q. How does this compound interact with other surfactants in mixed micellar systems, and what synergies or antagonisms exist?
- Methodological Answer : Employ fluorescence spectroscopy with pyrene as a probe to study micellar aggregation. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Synergistic effects are identified via Rubingh’s model for mixed micelle formation. Experimental variables include surfactant ratios, ionic strength, and temperature .
- Data Contradictions : Conflicting results may arise from differences in ethoxylation chain length or counterion effects. Replicate studies with standardized surfactant batches to isolate variables .
Q. What factors influence the hydrolytic stability of this compound in aqueous formulations, and how can degradation be mitigated?
- Methodological Answer : Conduct kinetic studies under controlled pH (2–12) and temperature (25–60°C) to monitor hydrolysis via HPLC. Degradation products (e.g., free citric acid, laureth alcohol) are identified using LC-MS. Stabilizers like antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) can be tested for efficacy .
- Experimental Design : Use a response surface methodology (RSM) to model interactions between pH, temperature, and stabilizer concentration. Validate models with accelerated stability testing .
Q. How can computational modeling optimize the use of this compound in drug delivery systems?
- Methodological Answer : Molecular dynamics (MD) simulations predict self-assembly behavior and drug encapsulation efficiency. Quantitative structure-property relationship (QSPR) models correlate ethoxylation degree with solubilization capacity. Validate predictions experimentally using in vitro drug release assays (e.g., dialysis membrane method) .
- Data Analysis : Address discrepancies between simulation and experimental data by refining force field parameters or incorporating solvent effects .
Methodological Frameworks
- PICOT Framework : For advanced studies, structure questions using Population (e.g., specific formulations), Intervention (e.g., surfactant concentration), Comparison (e.g., alternative surfactants), Outcome (e.g., stability metrics), and Time (e.g., degradation kinetics) .
- Data Reproducibility : Document all experimental parameters (e.g., batch numbers, instrument calibration) in supplementary materials. Use open-source tools like Jupyter Notebooks for transparent data processing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
